2-(Aminomethyl)-3-diethylaminopyridine
Description
2-(Aminomethyl)-3-diethylaminopyridine is a pyridine derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a diethylamino (-N(C2H5)2) group at position 3. This compound is structurally distinct due to the combination of a primary amine and a tertiary amine on the aromatic ring, which may influence its reactivity, solubility, and applications in organic synthesis or pharmaceuticals.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-N,N-diethylpyridin-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-6-5-7-12-9(10)8-11/h5-7H,3-4,8,11H2,1-2H3 |
InChI Key |
SZADDZMVFPDSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=CC=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(Aminomethyl)-3-diethylaminopyridine with key analogs from the evidence, focusing on molecular structure, physicochemical properties, and applications:
Key Observations:
Structural Variations: Ring Type: Piperidine derivatives (e.g., 2-(Aminomethyl)piperidine) exhibit saturated rings, enhancing flexibility but reducing aromaticity compared to pyridine analogs . Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro in 2-Amino-3-chloro-5-nitropyridine) increase reactivity in electrophilic substitutions, while amino groups (e.g., in 3-(Aminomethyl)pyridine) enhance nucleophilicity .
Toxicity and Safety: 2-(Aminomethyl)piperidine is notably hazardous, causing skin burns and eye damage , whereas 3-(Aminomethyl)pyridine lacks detailed toxicological data . Compounds with halogen substituents (e.g., 5-Amino-2,3-dichloropyridine) may pose environmental risks due to persistence .
Applications: Aminomethylpyridines are commonly used as intermediates in drug synthesis (e.g., 3-Acetamidopyridine in pharmaceuticals ). Nitro- and chloro-substituted pyridines (e.g., 2-Amino-3-chloro-5-nitropyridine) are prevalent in agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
